REACTION_CXSMILES
|
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[H-].[Na+].F[C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15].O>C1(C)C=CC=CC=1>[CH3:5][C:3]1[O:4][C:12]2[C:13]([C:14](=[O:15])[C:2]=1[C:1]([O:7][CH3:8])=[O:6])=[CH:17][CH:18]=[CH:19][CH:20]=2 |f:1.2|
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Name
|
|
Quantity
|
2.16 mL
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Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OC
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Name
|
|
Quantity
|
880 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
2.23 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C(=O)Cl)C=CC=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at rt for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24.5 h
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Duration
|
24.5 h
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Type
|
EXTRACTION
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Details
|
The mixture was extracted twice with ether (50 mL each)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
|
CUSTOM
|
Details
|
to provide a viscous yellow oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from a ethyl acetate/hexane solution
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC2=CC=CC=C2C(C1C(=O)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |